molecular formula C7H8N6O B11905526 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide CAS No. 54814-48-1

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide

Cat. No.: B11905526
CAS No.: 54814-48-1
M. Wt: 192.18 g/mol
InChI Key: SGOHZIHNNHUBNG-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with an amino group at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-cyano-1-methylpyrazole with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for further development as a therapeutic agent.

Properties

CAS No.

54814-48-1

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

4-amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C7H8N6O/c1-13-7-3(4(12-13)6(9)14)5(8)10-2-11-7/h2H,1H3,(H2,9,14)(H2,8,10,11)

InChI Key

SGOHZIHNNHUBNG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)C(=O)N)N

Origin of Product

United States

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